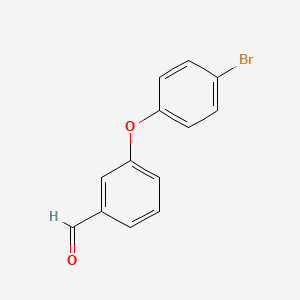
3-(4-Bromophenoxy)benzaldehyde
Cat. No. B3277085
Key on ui cas rn:
65295-62-7
M. Wt: 277.11 g/mol
InChI Key: KPLSAAJEPBBHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04212829
Procedure details


9.60 Grams (0.060 mole) of bromine were added dropwise to 9.90 g (0.050 mole) of m-phenoxybenzaldehyde at 0° C. taking a period of 1 hour with vigorous stirring. After the addition was finished, the reaction was continued for a further 3 hours at the same temperature. The unreacted bromine was distilled off under reduced pressure from the reaction system to obtain m-(p-bromophenoxy)benzaldehyde (No. 9 in Table 2).


Identifiers


|
REACTION_CXSMILES
|
[Br:1]Br.[O:3]([C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH:13]=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[Br:1][C:7]1[CH:6]=[CH:5][C:4]([O:3][C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=2)[CH:13]=[O:14])=[CH:9][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.06 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
9.9 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction was continued for a further 3 hours at the same temperature
|
|
Duration
|
3 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The unreacted bromine was distilled off under reduced pressure from the reaction system
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(OC=2C=C(C=O)C=CC2)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
